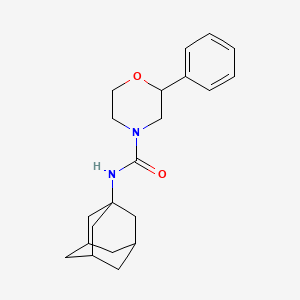

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2-phenylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c24-20(22-21-11-15-8-16(12-21)10-17(9-15)13-21)23-6-7-25-19(14-23)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANGNONCDYBNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide typically involves the reaction of adamantan-1-amine with 2-phenylmorpholine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

Reduction: The phenyl group can be reduced under specific conditions.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced phenyl derivatives, and substituted morpholine derivatives .

Scientific Research Applications

Chemical Synthesis

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide serves as an essential building block in organic synthesis. Its chemical structure allows it to participate in various reactions, including:

- Oxidation : The adamantane moiety can be oxidized to form hydroxylated derivatives.

- Reduction : The phenyl group can undergo reduction under specific conditions.

- Substitution : The morpholine ring is capable of nucleophilic substitution reactions.

These reactions enable the generation of diverse derivatives that can be further explored for their biological activities or used as intermediates in the synthesis of more complex molecules.

Biological Research

The compound has been studied for its potential biological applications, particularly in the following areas:

Antiviral Properties

This compound exhibits antiviral activity, similar to other adamantane derivatives like amantadine and rimantadine. These compounds are known for their effectiveness against viral infections such as influenza by inhibiting viral replication .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that modifications of adamantane derivatives can lead to significant growth inhibition in various cancer cell lines. For instance, certain derivatives have demonstrated over 80% growth inhibition against specific tumor cell lines .

Material Science

Due to its unique structural properties, this compound is also explored in materials science. Its stability and hydrophobic nature make it suitable for developing advanced materials, including polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated effectiveness against influenza viruses; similar mechanism to amantadine. |

| Study 2 | Anticancer Evaluation | Showed significant growth inhibition (up to 86%) in cancer cell lines such as OVCAR-8 and NCI-H40. |

| Study 3 | Material Properties | Explored use in polymer synthesis due to enhanced stability and hydrophobic characteristics. |

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the morpholine ring can interact with enzyme active sites, inhibiting their function. This dual action makes it a potent inhibitor of various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine and Piperazine Derivatives

Compounds with morpholine or piperazine cores exhibit distinct pharmacological profiles based on substituents:

- Activity Insights :

- Morpholine derivatives (e.g., 7b, 7d, 7e ) show potent broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli .

- Piperazine analogs (e.g., 8b, 8d ) demonstrate stronger activity against Candida albicans (MIC: 4 µg/mL) due to enhanced membrane permeability from the piperazine ring .

Indazole/Indole Carboxamides

Adamantane-containing indazole/indole carboxamides are notable for their central nervous system (CNS) activity:

- Key Differences: Indazole derivatives exhibit nanomolar affinity for CB1 receptors due to fluorinated alkyl chains enhancing blood-brain barrier penetration . Morpholine-based analogs lack psychoactive effects but show antimicrobial utility, reflecting substituent-driven selectivity .

Sulfonamide and Isothiourea Hybrids

Adamantane-sulfonamide/isothiourea hybrids highlight structural versatility:

- Isothiourea hybrids (e.g., 7a) reduce serum glucose levels comparably to gliclazide, a standard hypoglycemic agent .

Biological Activity

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, a phenyl group, and a morpholine ring, which confer unique physicochemical properties that may enhance its biological activity. The adamantane structure is known for facilitating cell membrane penetration, while the morpholine ring can interact with various enzyme active sites.

The biological activity of this compound is primarily attributed to its dual action:

- Cell Penetration : The adamantane component enhances the ability of the compound to cross lipid membranes, facilitating intracellular interactions.

- Enzyme Inhibition : The morpholine ring is capable of engaging with specific enzymes, potentially inhibiting their functions and disrupting critical biological pathways .

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity. It has been studied for its potential to inhibit viral replication processes, particularly in the context of influenza viruses. The mechanism involves interference with viral protein synthesis and assembly .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been reported to affect the proliferation of HCT-116 colon cancer cells and MCF-7 breast cancer cells by modulating key signaling pathways involved in cell survival and growth .

Case Studies and Research Findings

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural characteristics make it a valuable candidate for further modifications aimed at enhancing efficacy and selectivity against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via Schiff base condensation between adamantan-1-ylamine and substituted aldehydes, followed by cyclization or coupling with morpholine-4-carboxamide derivatives. Key steps include:

- Condensation : React adamantan-1-ylamine with 2-phenylmorpholine-4-carboxaldehyde in n-BuOH under reflux (80–90°C) for 6–8 hours .

- Characterization : Use FTIR (to confirm imine C=N stretch at ~1600–1650 cm⁻¹) and 1H/13C NMR (to verify adamantyl proton environments at δ 1.6–2.1 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- Yield Optimization : Employ anhydrous conditions, stoichiometric excess of aldehyde (1.2–1.5 eq), and catalytic acetic acid to achieve yields >90% .

Q. How should researchers validate the molecular structure of this compound?

Methodological Answer: Combine X-ray crystallography with spectroscopic techniques:

- Single-Crystal X-ray Diffraction : Resolve the adamantyl cage geometry (bond lengths: 1.54–1.56 Å for C-C) and confirm the morpholine ring conformation (chair vs. boat) .

- NMR Analysis : Assign diastereotopic protons in the morpholine ring using 2D COSY/NOESY to detect spatial proximity (e.g., coupling constants J = 10–12 Hz for axial protons) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Tip : Cross-validate crystallographic data with DFT calculations (e.g., B3LYP/6-31G*) to detect discrepancies in torsion angles >5° .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting vs. symmetric X-ray structures) often arise from dynamic processes in solution (e.g., ring puckering). Strategies include:

- Variable-Temperature NMR : Monitor coalescence temperatures to identify conformational exchange (e.g., morpholine ring inversion barriers) .

- Solid-State NMR : Compare with solution-state data to isolate crystal-packing effects (e.g., hydrogen bonds N–H⋯O in the lattice) .

- Neutron Diffraction : Resolve hydrogen atom positions if X-ray data ambiguity persists .

Case Study : In trans-tetrakis(adamantyl)Mn(II) complexes, intermolecular H-bonds (N–H⋯O) stabilize asymmetric units, which may not reflect solution dynamics .

Q. What experimental designs are recommended for evaluating enzyme inhibition or receptor binding activity?

Methodological Answer:

- Target Selection : Prioritize enzymes with adamantyl-binding pockets (e.g., acetylcholinesterase, cytochrome P450) based on structural analogs .

- Assay Setup :

- Control Experiments : Test adamantane alone to isolate the contribution of the morpholine-phenyl group .

Data Interpretation : A >10-fold increase in K_d vs. adamantane suggests critical roles for the carboxamide and phenyl groups .

Q. How can researchers address challenges in crystallizing this compound?

Methodological Answer:

- Solvent Screening : Use 70% methanol/water mixtures for slow evaporation, which promote H-bonding networks .

- Additives : Introduce HCl (2–5% v/v) to protonate the morpholine nitrogen, enhancing crystal lattice stability .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to mitigate radiation damage during data collection .

Troubleshooting : If crystals are twinned, employ SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .

Q. What analytical techniques are most robust for quantifying this compound in biological matrices?

Methodological Answer:

- LC-HRMS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/ACN). Monitor [M+H]⁺ at m/z 383.2 → 145.1 (adamantyl fragment) .

- Sample Preparation : Solid-phase extraction (HLB cartridges) with 90% recovery in plasma .

- Validation : Ensure LOD <0.1 ng/mL and precision (CV <15%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.